molecular formula C8H11NO2 B069754 2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one CAS No. 191400-74-5

2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one

Cat. No. B069754
M. Wt: 153.18 g/mol
InChI Key: OYNTVGJDOHLONR-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .


Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives, which include 2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one, has been a subject of interest due to their various medicinal uses and physiological activities . A method for synthesizing 1,3-oxazin-4-ones involves an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one consists of an oxazine ring fused with a benzene ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .

Future Directions

The future directions for research on 2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential medicinal uses. Researchers are motivated to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .

properties

IUPAC Name

6-methyl-2-propan-2-yl-1,3-oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5(2)8-9-7(10)4-6(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNTVGJDOHLONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methyl-4H-1,3-oxazin-4-one

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